molecular formula C16H6F14Si B12609732 Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- CAS No. 650583-79-2

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-

Cat. No.: B12609732
CAS No.: 650583-79-2
M. Wt: 492.28 g/mol
InChI Key: SHZNSEAJOBYHQA-UHFFFAOYSA-N
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Description

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is a fluorinated organosilicon compound characterized by a central silicon atom bonded to two fluorine atoms and two 2,6-bis(trifluoromethyl)phenyl groups. The 2,6-substitution pattern on the aromatic rings creates significant steric hindrance, while the electron-withdrawing trifluoromethyl (-CF₃) groups enhance the electrophilicity of the silicon center. This structural configuration confers unique stability and reactivity, making it a candidate for applications in catalysis, materials science, or as a fluorinating agent.

Properties

CAS No.

650583-79-2

Molecular Formula

C16H6F14Si

Molecular Weight

492.28 g/mol

IUPAC Name

bis[2,6-bis(trifluoromethyl)phenyl]-difluorosilane

InChI

InChI=1S/C16H6F14Si/c17-13(18,19)7-3-1-4-8(14(20,21)22)11(7)31(29,30)12-9(15(23,24)25)5-2-6-10(12)16(26,27)28/h1-6H

InChI Key

SHZNSEAJOBYHQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)[Si](C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with silicon tetrafluoride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to handle the increased volume of reactants and products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.

    Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, which can replace the fluorine atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the silicon center.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the silicon center.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while coupling reactions can produce complex organic molecules with extended aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is used as a precursor for the synthesis of other organosilicon compounds

Biology and Medicine

In biological and medical research, this compound is used in the development of fluorinated pharmaceuticals. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules, making them more effective in therapeutic applications.

Industry

In the industrial sector, Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is used in the production of specialty polymers and materials. Its unique chemical properties can impart desirable characteristics, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl groups and the silicon-fluorine bonds play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Substituent Positioning and Steric Effects

The 2,6-bis(trifluoromethyl)phenyl groups in the target silane impose greater steric bulk compared to 3,5-bis(trifluoromethyl)phenyl analogs (e.g., phosphorus and boron derivatives in –3). For example:

  • Phosphorus-based compounds with 3,5-substituted aryl groups (e.g., dinaphtho-dioxaphosphepin, ) exhibit reduced steric hindrance, enabling better coordination to metal centers in catalytic systems .
  • In contrast, the 2,6-substitution in the silane likely limits its utility in coordination chemistry but enhances thermal stability.

Central Atom Influence

The choice of central atom (Si vs. P or B) significantly alters electronic and reactive properties:

  • Boron analogs (e.g., ) exhibit stronger Lewis acidity due to boron’s electron-deficient nature, making them effective in electrophilic reactions .
  • Phosphorus derivatives (e.g., Buchwald ligands, ) are widely used as ligands in cross-coupling catalysis, leveraging their tunable steric and electronic profiles .
  • The silicon center in the target compound is less Lewis acidic but may offer unique reactivity in silicon-carbon bond-forming reactions.

Molecular Weight and Structural Data

The table below summarizes key structural and functional differences:

Compound Name Central Atom Substituent Positions Molecular Weight (g/mol) Key Applications/Properties References
Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- Si 2,6 488.27 (calculated) High steric bulk; potential fluorinating agent N/A
(11bS)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-dioxaphosphepin P 3,5 772.46 Chiral catalyst/ligand
4-(Bis(2,6-bis(trifluoromethyl)phenyl)boryl)-N,N-diphenylaniline B 2,6 N/A Organic synthesis intermediate
Buchwald phosphine ligand P 3,5 N/A Cross-coupling catalysis

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The -CF₃ groups in all compounds enhance electrophilicity, but the 2,6-substitution in the silane further amplifies steric protection of the silicon center.
  • Reactivity : Boron and phosphorus analogs participate in diverse catalytic cycles (e.g., Suzuki-Miyaura coupling, ), while the silane’s reactivity may be more suited for fluorination or silicone polymer synthesis.

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